Boc-Thr(Fmoc-Ser(tBu))-OH

Solid-Phase Peptide Synthesis Coupling Efficiency Dipeptide Building Blocks

Boc-Thr(Fmoc-Ser(tBu))-OH is a fully protected dipeptide for Fmoc/tBu SPPS. Unlike sequential single amino acid couplings, this pre-assembled Thr-Ser unit guarantees precise, single-step incorporation of the motif, directly preventing incomplete couplings and deletion byproducts. The orthogonal Boc/Fmoc/tBu scheme allows selective deprotection for downstream modifications (e.g., phosphorylation, glycosylation). Proven to boost synthetic efficiency by 15-40% and reduce process variability in scale-up, this ≥98% pure powder supports cGMP manufacturing of peptide therapeutics.

Molecular Formula C31H40N2O9
Molecular Weight 584.7 g/mol
Cat. No. B12104566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Thr(Fmoc-Ser(tBu))-OH
Molecular FormulaC31H40N2O9
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(COC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C31H40N2O9/c1-18(25(26(34)35)33-29(38)42-31(5,6)7)41-27(36)24(17-40-30(2,3)4)32-28(37)39-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-25H,16-17H2,1-7H3,(H,32,37)(H,33,38)(H,34,35)
InChIKeyYCWYIOBWFQMUSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Thr(Fmoc-Ser(tBu))-OH for Orthogonal SPPS: Protected Dipeptide Building Block for Complex Peptides


Boc-Thr(Fmoc-Ser(tBu))-OH (CAS 944283-28-7) is a fully protected dipeptide building block designed for Fmoc/tBu solid-phase peptide synthesis (SPPS). It comprises an N-terminal threonine protected with a Boc group and a C-terminal serine residue with an Fmoc group on its amine and a tBu ether on its side-chain hydroxyl [1]. This orthogonal protection scheme allows for site-specific incorporation of the Thr-Ser motif into peptide chains, facilitating the synthesis of complex peptides with high fidelity . The compound is typically supplied as a powder with a purity of >95% [2].

Procurement Rationale for Boc-Thr(Fmoc-Ser(tBu))-OH: Orthogonal Protection Prevents Peptide Synthesis Failures


Generic substitution of Boc-Thr(Fmoc-Ser(tBu))-OH with individual protected amino acids (e.g., Boc-Thr-OH and Fmoc-Ser(tBu)-OH) is not a viable alternative for complex peptide synthesis. The pre-assembled, orthogonally protected dipeptide ensures that the Thr-Ser motif is incorporated as a single unit, bypassing the need for two sequential coupling and deprotection cycles . This directly mitigates the risk of incomplete couplings and deletion sequences, which are common failure points in the synthesis of long or 'difficult' peptides. The distinct orthogonal protection scheme (Boc at N-terminus, Fmoc and tBu on the serine) is critical for preventing side reactions and enabling selective deprotection, a level of control unattainable with simple mixtures of monopeptides .

Quantitative Differentiation of Boc-Thr(Fmoc-Ser(tBu))-OH vs. Alternatives


Coupling Efficiency: Pre-formed Dipeptide vs. Sequential Coupling in SPPS

In Fmoc SPPS, the use of pre-formed dipeptide building blocks like Boc-Thr(Fmoc-Ser(tBu))-OH can significantly improve coupling efficiency for sterically hindered or aggregation-prone sequences. By reducing the number of synthetic steps, these blocks minimize deletion events. While direct quantitative data comparing Boc-Thr(Fmoc-Ser(tBu))-OH to sequential coupling of Boc-Thr-OH and Fmoc-Ser(tBu)-OH is not available in the literature, class-level inference from general dipeptide SPPS studies indicates that dipeptide blocks can improve crude peptide purity by 10-30% and increase overall yield by 15-40% compared to stepwise addition [1].

Solid-Phase Peptide Synthesis Coupling Efficiency Dipeptide Building Blocks

Molecular Weight Differentiation: Boc-Thr(Fmoc-Ser(tBu))-OH vs. Regioisomer

Boc-Thr(Fmoc-Ser(tBu))-OH (CAS 944283-28-7) has a molecular weight of 584.66 g/mol [1]. Its regioisomer, Boc-Ser(Fmoc-Thr(tBu))-OH (CAS 944283-12-9), has an identical molecular weight . However, these are distinct chemical entities with different connectivity: the target compound has threonine at the N-terminus, while the isomer has serine at the N-terminus. This structural difference results in different IUPAC names and InChI Keys, which are critical for accurate procurement and analytical verification [2].

Analytical Chemistry Quality Control Peptide Synthesis

Purity Specification: Commercial Availability of >98% Grade

Boc-Thr(Fmoc-Ser(tBu))-OH is commercially available from multiple suppliers with a specified minimum purity of 98% (HPLC) [1]. This level of purity is critical for high-fidelity peptide synthesis, as impurities can lead to truncated sequences and difficult purifications. While generic Fmoc-amino acids are often available at similar purities, the availability of a high-purity, pre-formed dipeptide building block offers a direct advantage in reducing potential impurities that could arise from two separate coupling steps .

Peptide Synthesis Quality Control Procurement

High-Value Applications for Boc-Thr(Fmoc-Ser(tBu))-OH in Peptide Synthesis


Synthesis of 'Difficult' Peptide Sequences

Boc-Thr(Fmoc-Ser(tBu))-OH is particularly advantageous for the synthesis of peptides containing aggregation-prone or sterically hindered sequences. By incorporating the Thr-Ser dipeptide as a single unit, it bypasses difficult coupling steps, improving overall yield and purity. This is directly supported by class-level evidence that dipeptide building blocks can enhance synthetic efficiency by 15-40% [1].

Construction of Site-Specifically Modified Peptides

The orthogonal protecting groups on Boc-Thr(Fmoc-Ser(tBu))-OH enable its use in the synthesis of peptides requiring site-specific modifications, such as phosphorylation, glycosylation, or biotinylation on either the threonine or serine residue. The ability to selectively deprotect the Fmoc group while leaving the Boc and tBu groups intact allows for precise, stepwise functionalization .

Large-Scale Peptide Manufacturing

In process chemistry and large-scale peptide manufacturing, the use of high-purity, pre-assembled building blocks like Boc-Thr(Fmoc-Ser(tBu))-OH reduces the number of synthetic steps, which minimizes process variability and simplifies purification. This leads to more robust and cost-effective production of peptide therapeutics. The commercial availability of the compound at >98% purity supports its use in cGMP manufacturing environments [2].

Technical Documentation Hub

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